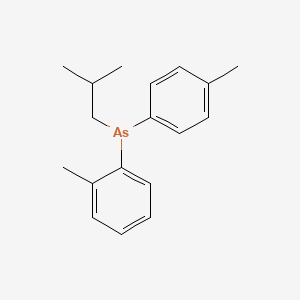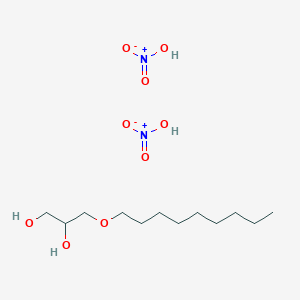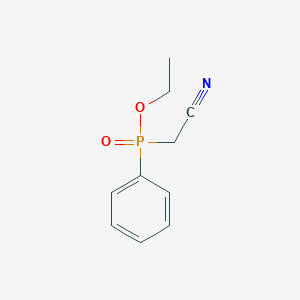![molecular formula C17H18N2O2 B14506132 2-[3-(Benzylamino)-2-hydroxypropoxy]benzonitrile CAS No. 64017-78-3](/img/structure/B14506132.png)
2-[3-(Benzylamino)-2-hydroxypropoxy]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(Benzylamino)-2-hydroxypropoxy]benzonitrile is an organic compound with a complex structure that includes a benzylamino group, a hydroxypropoxy group, and a benzonitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Benzylamino)-2-hydroxypropoxy]benzonitrile typically involves multiple steps. One common method starts with the preparation of benzonitrile from benzaldehyde and hydroxylamine hydrochloride .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of green chemistry principles, such as ionic liquids as recycling agents, can also be employed to make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
2-[3-(Benzylamino)-2-hydroxypropoxy]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The benzylamino and hydroxypropoxy groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoquinones, while substitution reactions can produce a variety of substituted benzonitriles .
Applications De Recherche Scientifique
2-[3-(Benzylamino)-2-hydroxypropoxy]benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism by which 2-[3-(Benzylamino)-2-hydroxypropoxy]benzonitrile exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
- 2-(Benzylamino)-3-hydroxypropanoic acid
- 2-[3-(tert-butylamino)-2-hydroxypropoxy]benzonitrile
Uniqueness
What sets 2-[3-(Benzylamino)-2-hydroxypropoxy]benzonitrile apart is its unique combination of functional groups, which confer specific chemical properties and reactivity. This makes it particularly valuable in applications where these properties are advantageous .
Propriétés
Numéro CAS |
64017-78-3 |
|---|---|
Formule moléculaire |
C17H18N2O2 |
Poids moléculaire |
282.34 g/mol |
Nom IUPAC |
2-[3-(benzylamino)-2-hydroxypropoxy]benzonitrile |
InChI |
InChI=1S/C17H18N2O2/c18-10-15-8-4-5-9-17(15)21-13-16(20)12-19-11-14-6-2-1-3-7-14/h1-9,16,19-20H,11-13H2 |
Clé InChI |
TXQIMHNXYPJUQU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CNCC(COC2=CC=CC=C2C#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Bromo-4-[2-(4-heptylphenyl)ethenyl]benzene](/img/structure/B14506058.png)
![Ethyl 7-[2-(hydroxymethyl)-5-oxopyrrolidin-1-YL]heptanoate](/img/structure/B14506068.png)




![1-Bromo-4-[(4-decylphenyl)ethynyl]benzene](/img/structure/B14506086.png)
![[(Furan-2-yl)(methylamino)methyl]phosphonic acid](/img/structure/B14506087.png)
![Dibutyl {[4-(dibutylamino)phenyl]methylidene}propanedioate](/img/structure/B14506100.png)


![4-{(E)-[(4-Cyanophenyl)methylidene]amino}phenyl octanoate](/img/structure/B14506124.png)

